Cas no 25126-51-6 (2,6,10,14,18,22,26,30,34,38,42-Tetratetracontaundecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43-undecamethyl-, 1-(dihydrogen phosphate))

2,6,10,14,18,22,26,30,34,38,42-Tetratetracontaundecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43-undecamethyl-, 1-(dihydrogen phosphate) structure
25126-51-6 structure
Product Name:2,6,10,14,18,22,26,30,34,38,42-Tetratetracontaundecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43-undecamethyl-, 1-(dihydrogen phosphate)
Numero CAS:25126-51-6
MF:C55H91O4P
MW:847.282418489456
CID:267712
PubChem ID:5280338
Update Time:2025-04-19

2,6,10,14,18,22,26,30,34,38,42-Tetratetracontaundecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43-undecamethyl-, 1-(dihydrogen phosphate) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,6,10,14,18,22,26,30,34,38,42-Tetratetracontaundecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43-undecamethyl-, 1-(dihydrogen phosphate)
    • [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate
    • AGN-PC-0025H1
    • CTK1D3347
    • ficaprenyl phophate
    • Ficaprenyl-phosphorsaeure
    • n-Undecansaeure-n-undecylester
    • n-Undecansaeureundecylester
    • n-undecyl undecanoate
    • Undecanoic acid, undecyl ester
    • Undecansaeure-undecylester
    • undecanyl undecanoate
    • undecaprenyl monophosphate
    • undecaprenyl phosphate
    • all-trans-undecaprenyl phosphate
    • 3,7,11,15,19,23,27,31,35,39,43-Undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaun decaen-1-ol, dihydrogen phosphate
    • undecaprenyl dihydrogen phosphate
    • 25126-51-6
    • CHEBI:16141
    • LMPR03020006
    • (2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-yl dihydrogen phosphate
    • C00348
    • Q27098397
    • 3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-yl dihydrogen phosphate
    • Inchi: 1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+
    • Chiave InChI: UFPHFKCTOZIAFY-RDQGWRCRSA-N
    • Sorrisi: P(=O)(O)(O)OC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C

Proprietà calcolate

  • Massa esatta: 846.66593
  • Massa monoisotopica: 846.66549838g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 60
  • Conta legami ruotabili: 33
  • Complessità: 1600
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 10
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 18.5
  • Superficie polare topologica: 66.8Ų

Proprietà sperimentali

  • PSA: 66.76
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